molecular formula C25H25N5O3 B2596028 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 951616-76-5

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2596028
CAS No.: 951616-76-5
M. Wt: 443.507
InChI Key: LGDLOJXCGLPZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazolopyrimidines and related compounds have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) detailed the synthesis of novel pyrazolopyrimidines derivatives evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer therapy and inflammation treatment (Rahmouni et al., 2016). Another study focused on the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography, indicating their use in neurodegenerative disorder imaging (Fookes et al., 2008).

Antitumor and Insecticidal Assessment

Compounds incorporating pyrazolopyrimidines have also been assessed for their antitumor and insecticidal activities. Fadda et al. (2017) explored the synthesis of innovative heterocycles with a thiadiazole moiety against the cotton leafworm, showcasing the agricultural applications of these compounds (Fadda et al., 2017). Additionally, the synthesis of pyrazolo[3,4-pyrimidine analogues and their evaluation for in vitro cell growth inhibitory activity were reported, suggesting their potential in cancer treatment research (Taylor & Patel, 1992).

Translocator Protein Ligands and Antioxidant Activity

Some pyrazolopyrimidines have been identified as selective ligands for the translocator protein (18 kDa), relevant in neuroinflammation and potentially useful in cancer imaging through positron emission tomography (Dollé et al., 2008). Furthermore, novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, which could have implications in oxidative stress-related disease research (Chkirate et al., 2019).

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-2-28-15-21-23(27-28)24(32)30(14-17-7-4-3-5-8-17)25(33)29(21)16-22(31)26-20-12-11-18-9-6-10-19(18)13-20/h3-5,7-8,11-13,15H,2,6,9-10,14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDLOJXCGLPZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(CCC4)C=C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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